3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine
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Overview
Description
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C10H20F3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoropropyl group attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and isolation of the product through techniques like distillation, crystallization, or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: A similar compound with a methyl group instead of a trifluoropropyl group.
1-(3-Aminopropyl)-4-methylpiperazine: Another related compound with a different substitution pattern on the piperazine ring.
3-(Piperazin-1-yl)propan-1-amine: A simpler derivative without the trifluoropropyl group.
Uniqueness
The presence of the trifluoropropyl group in 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propan-1-amine imparts unique chemical and biological properties to the compound. This group enhances its stability, lipophilicity, and binding affinity to molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3N3/c11-10(12,13)2-5-16-8-6-15(7-9-16)4-1-3-14/h1-9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAUFJVRCLOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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